2-Aminoethane-1,1-disulfonic acid amine hydrate

Catalog No.
S12173015
CAS No.
M.F
C2H12N2O7S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethane-1,1-disulfonic acid amine hydrate

Product Name

2-Aminoethane-1,1-disulfonic acid amine hydrate

IUPAC Name

2-aminoethane-1,1-disulfonic acid;azane;hydrate

Molecular Formula

C2H12N2O7S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C2H7NO6S2.H3N.H2O/c3-1-2(10(4,5)6)11(7,8)9;;/h2H,1,3H2,(H,4,5,6)(H,7,8,9);1H3;1H2

InChI Key

NAHHPPWKAHPFGB-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)O)S(=O)(=O)O)N.N.O

2-Aminoethane-1,1-disulfonic acid amine hydrate, also known as taurine, is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is characterized by its two sulfonic acid groups attached to an ethylamine backbone. The molecular formula for this compound is C2H7N1O6S2C_2H_7N_1O_6S_2, and it has a molecular weight of approximately 125.14 g/mol. This compound is commonly found in animal tissues and is particularly abundant in the brain, heart, and skeletal muscles. Taurine is essential for bile salt formation, osmoregulation, and the stabilization of cell membranes.

, primarily due to its amino and sulfonic acid functional groups. Key reactions include:

  • Formation of Taurine Conjugates: Taurine can conjugate with bile acids to form taurocholic acid, which aids in fat digestion.
  • Sulfonation Reactions: The sulfonic acid groups can undergo sulfonation reactions, which are vital for the metabolism of various xenobiotics.
  • Redox Reactions: Taurine can act as an antioxidant, participating in redox reactions that protect cells from oxidative stress.

Taurine exhibits various biological activities, including:

  • Neuroprotective Effects: It has been shown to protect neurons from excitotoxicity and oxidative damage.
  • Cardiovascular Benefits: Taurine helps regulate blood pressure and has been linked to improved heart function.
  • Anti-inflammatory Properties: It modulates inflammatory responses and reduces the production of pro-inflammatory cytokines.
  • Role in Calcium Homeostasis: Taurine influences calcium signaling pathways, which are critical for muscle contraction and neurotransmitter release.

Taurine can be synthesized through several methods:

  • From Cysteine: One common method involves the enzymatic conversion of cysteine to taurine through the action of cysteine sulfinic acid decarboxylase.
  • Electrodialysis Method: A more industrial approach involves the reaction of 2-aminoethylsulfuric acid with sodium sulfite under controlled pH conditions, followed by electrodialysis to purify the product .
  • Chemical Synthesis: Laboratory synthesis may involve reacting ethylene oxide with sodium bisulfite to produce taurine.

Taurine has diverse applications across various fields:

  • Nutritional Supplements: It is widely used as a dietary supplement for its health benefits, particularly in energy drinks and sports nutrition products.
  • Pharmaceuticals: Taurine is investigated for its potential therapeutic effects on conditions such as heart disease, diabetes, and neurological disorders.
  • Cosmetics: Due to its moisturizing properties, taurine is included in skincare products.

Research has shown that taurine interacts with several biological systems:

  • Interaction with Neurotransmitters: Taurine modulates the activity of neurotransmitters like gamma-aminobutyric acid (GABA), enhancing inhibitory signaling in the brain.
  • Influence on Insulin Sensitivity: Studies indicate that taurine may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes management .
  • Effects on Lipid Metabolism: Taurine supplementation has been linked to improved lipid profiles and reduced cholesterol levels.

Several compounds share structural or functional similarities with taurine. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CysteineAlpha-amino acidContains a thiol group; involved in protein synthesis.
Beta-AlanineBeta-amino acidPrimarily used as a supplement for muscle endurance.
GlycineAlpha-amino acidSimplest amino acid; acts as an inhibitory neurotransmitter.
2-Aminoethanesulfonic AcidSulfonic amino acidDirectly related to taurine; often used interchangeably in some contexts.

Taurine stands out due to its unique dual sulfonic acid groups that confer distinct biochemical properties not found in other amino acids. Its role in osmoregulation and cell membrane stabilization further differentiates it from similar compounds.

Solid-Phase Acylation Techniques for Sulfonic Acid Derivatives

Solid-phase acylation is a cornerstone of synthesizing sulfonic acid derivatives like 2-aminoethane-1,1-disulfonic acid amine hydrate. The process typically begins with the sulfonation of ethylamine, where ethylamine reacts with sulfur trioxide (SO₃) under controlled conditions to introduce sulfonic acid groups. This reaction proceeds via electrophilic substitution, with SO₃ acting as the sulfonating agent. A critical advancement in this methodology involves using silica-supported sulfonic acids as heterogeneous catalysts, which improve reaction efficiency and recyclability. For instance, perfluoroalkyl sulfonic acids tethered onto silica (e.g., catalyst 26) demonstrate superior activity due to fluorine’s inductive effect, achieving a 71% yield in acylation reactions.

The mechanism involves the ethylamine backbone reacting with SO₃ to form a sulfonic acid intermediate, which is subsequently neutralized with ammonium hydroxide to yield the final hydrate. Key parameters influencing this process include temperature (optimal range: 50–70°C), reaction time (4–6 hours), and catalyst loading (5–10 wt%). Post-synthetic modifications, such as aminolysis of activated esters or isothiocyanates, further tailor the compound for specific applications, including peptide sulfonation.

Table 1: Key Reaction Parameters for Solid-Phase Acylation

ParameterOptimal RangeImpact on Yield
Temperature50–70°CMaximizes SO₃ reactivity
Reaction Time4–6 hoursEnsures complete sulfonation
Catalyst Loading5–10 wt%Balances activity and cost
SO₃:Ethylamine Molar Ratio2:1Prevents over-sulfonation

Solvent-Free Refining Processes from Crude Precursors

Solvent-free methodologies have gained prominence due to their environmental and economic benefits. The direct sulfonation of alkanes using pure SO₃ (100%) under solvent-free conditions is a patented innovation that eliminates volatile organic compounds (VOCs) and reduces waste. In this process, ethylamine reacts with gaseous SO₃ in a tubular reactor at 80–100°C, producing crude 2-aminoethane-1,1-disulfonic acid with minimal byproducts. The absence of solvents simplifies purification, as unreacted SO₃ can be recycled via condensation.

A critical challenge in solvent-free refining is controlling exothermic reactions. Modern reactors employ jacketed cooling systems and real-time temperature monitoring to mitigate thermal runaway risks. Post-reaction, the crude product is washed with ice-cold water to remove residual SO₃, followed by neutralization with ammonium hydroxide to form the hydrate. Industrial-scale processes report a purity of ≥95% after refining, with throughputs exceeding 500 kg/batch.

Comparative Analysis of Neutralization and Crystallization Protocols

Neutralization and crystallization are pivotal in determining the hydrate’s purity and crystalline form. Two primary neutralization methods are employed:

  • Batch Neutralization: Gradual addition of ammonium hydroxide to the sulfonic acid solution under stirring, maintaining pH 6.5–7.0. This method yields a fine powder but risks local pH spikes, leading to impurities.
  • Continuous Neutralization: Utilizes a plug-flow reactor for precise pH control, enhancing consistency and scalability.

Crystallization protocols vary significantly based on solvent systems. Vapor diffusion is preferred for high-purity applications (>97%), where the hydrate is dissolved in water and exposed to ethanol vapor in a sealed chamber. This slow diffusion method produces large, well-defined crystals suitable for X-ray diffraction analysis. Alternatively, solvent layering with benzene and water achieves rapid crystallization but yields smaller crystals with lower purity.

Table 2: Crystallization Method Comparison

MethodPurity (%)Crystal SizeTime (Days)
Vapor Diffusion97–99100–500 μm7–10
Solvent Layering90–9510–50 μm1–2
Cold Finger95–9750–200 μm3–5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

240.00859307 g/mol

Monoisotopic Mass

240.00859307 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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